molecular formula C2H3ClN2O5 B13802046 2-Chloro-2,2-dinitroethanol CAS No. 918-53-6

2-Chloro-2,2-dinitroethanol

Cat. No.: B13802046
CAS No.: 918-53-6
M. Wt: 170.51 g/mol
InChI Key: XQYDERLCYFKQIS-UHFFFAOYSA-N
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Description

2-Chloro-2,2-dinitroethanol (CAS 918-53-6) is a specialized organic compound with the molecular formula C2H3ClN2O5 and a molecular weight of 170.51 g/mol . Its structure features a chloro and two nitro functional groups attached to a central carbon atom, which is also bonded to a hydroxyl-bearing ethanol group . The standard enthalpy of formation (ΔfH°solid) for this compound is reported to be -248.3 kJ/mol . This compound is intended for Industrial and scientific research applications . Researchers should handle it with appropriate safety measures. Available toxicological data from an intraperitoneal study in mice indicates an LD50 of 67,500 µg/kg . Standard first-aid measures are recommended in case of exposure, including moving to fresh air if inhaled, washing with plenty of water after skin or eye contact, and rinsing the mouth without inducing vomiting if ingested . For safe handling, always use personal protective equipment, including chemical-impermeable gloves and tightly fitting safety goggles, and work in a well-ventilated area to avoid dust and vapor formation . Suitable extinguishing media for fires involving this chemical are dry chemical, carbon dioxide, or alcohol-resistant foam . This product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918-53-6

Molecular Formula

C2H3ClN2O5

Molecular Weight

170.51 g/mol

IUPAC Name

2-chloro-2,2-dinitroethanol

InChI

InChI=1S/C2H3ClN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2

InChI Key

XQYDERLCYFKQIS-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 2,2 Dinitroethanol and Its Precursors

Synthesis of Key Intermediates for 2-Chloro-2,2-dinitroethanol Construction

The assembly of this compound necessitates the prior synthesis of crucial building blocks, namely gem-dinitromethane derivatives and halogenated nitroalcohols.

Gem-dinitromethyl compounds are pivotal precursors in the synthesis of many energetic materials. nih.govamanote.com Their synthesis often involves the nitration of suitable substrates. For instance, the nitration of 2-substituted-1,4,5,6-tetrahydro-pyrimidine-4,6-diones can yield 2-substituted-1,4,5,6-tetrahydro-5,5-gem-dinitropyrimidine-4,6-diones in high yields (over 80%). researchgate.net These gem-dinitro products can subsequently be hydrolyzed to produce salts of dinitromethane (B14754101). researchgate.net Another approach involves introducing gem-dinitromethyl groups into heterocyclic frameworks, such as the 5,5'-dinitro-bis-1,2,4-triazole (DNBT) system, to create high-energy-density materials. nih.govnwpu.edu.cn

Table 1: Synthetic Approaches to Gem-Dinitromethane Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-substituted-1,4,5,6-tetrahydro-pyrimidine-4,6-dionesNitrating agent2-substituted-1,4,5,6-tetrahydro-5,5-gem-dinitropyrimidine-4,6-diones>80 researchgate.net
5,5'-dinitro-3,3'-bis-1,2,4-triazole (DNBT)Variousgem-Dinitromethylated DNBT derivativesNot Specified nih.govnwpu.edu.cn

Halogenated nitroalcohols are essential building blocks for constructing more complex energetic molecules. A common method for their preparation involves the reaction of a halonitroalkane with a nonaqueous solution of an aldehyde in the presence of an alkaline catalyst. google.com The resulting halonitroalcohol is then recovered from the reaction mixture. For example, 2-chloroethanol (B45725) can be synthesized by treating ethylene (B1197577) with hypochlorous acid. sciencemadness.org This is achieved by bubbling ethylene through an acidified solution of calcium or sodium hypochlorite. sciencemadness.org The Henry reaction (nitroaldol reaction) is another versatile method for producing chiral β-nitroalcohols, which can be further modified. researchgate.net This reaction involves the condensation of aldehydes and primary nitroalkanes. sci-rad.com

Table 2: Methods for Preparing Halogenated Nitroalcohols

ReactantsCatalyst/ConditionsProductReference
Halonitroalkane, AldehydeAlkaline catalyst, nonaqueous solutionHalonitroalcohol google.com
Ethylene, Hypochlorous acidAcidified solution2-Chloroethanol sciencemadness.org
Aldehyde, Primary nitroalkaneVarious catalytic systemsβ-Nitroalcohol researchgate.netsci-rad.com

Direct Synthetic Routes to this compound

The direct synthesis of this compound involves carefully orchestrated nitration and halogenation steps.

The introduction of nitro groups and a chlorine atom onto a two-carbon backbone to form this compound requires specific and controlled reaction sequences. Aromatic nitration, for instance, often employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile. masterorganicchemistry.com While not directly applicable to the synthesis of an aliphatic compound like this compound, the principles of generating a potent nitrating agent are relevant.

Halogenation reactions, particularly stereoselective halogenation, are crucial in the synthesis of complex organic molecules. nih.gov For the synthesis of this compound, a chlorination step is required. The dehydration of 1-chloro-1-nitro-2-ethanol in the presence of phosphorus pentoxide is a known method to produce a chlorinated nitroalkene, indicating that halogenated nitroalcohols can serve as direct precursors. sci-rad.com The decomposition of 2-chloro-2-nitroethyl nitrate (B79036) at elevated temperatures can also yield 1-chloro-1-nitroethene. sci-rad.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This includes careful control of temperature, reaction time, and the choice of solvents and catalysts. For instance, in the preparation of halogenated nitroalcohols, the use of an alkaline catalyst is specified. google.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

While specific catalyst systems for the direct formation of this compound are not detailed in the provided search results, general principles of catalysis in related reactions can be inferred. For example, in the context of other chemical transformations, catalyst deactivation and regeneration are important considerations for process efficiency. researchgate.net The development of efficient catalyst systems is an active area of research to improve the synthesis of complex molecules.

Green Chemistry Principles in the Synthesis of Polynitroalcohols

The synthesis of polynitroalcohols, including this compound, presents environmental challenges due to the use of hazardous reagents and the generation of toxic waste. Applying the principles of green chemistry aims to mitigate these issues. paperpublications.orgyoutube.com

Key principles of green chemistry relevant to polynitroalcohol synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. paperpublications.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. paperpublications.org Water is an ideal green solvent. ucsb.edu

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. paperpublications.org

Designing Safer Chemicals: Designing chemical products to be effective while having little or no toxicity. paperpublications.org

Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. nih.gov

The use of biocatalysis, employing enzymes to carry out chemical transformations, is a promising green approach for the synthesis of chiral nitroalcohols. mdpi.com Furthermore, the use of sustainable reagents, such as alcohols, is being explored for various organic transformations. nih.gov The development of greener synthetic routes, for example, has led to the replacement of older, more hazardous processes in industrial applications, such as the direct oxidation of ethylene supplanting a method involving chloroethanol. chlorohydrin.comwikipedia.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of the precursor, 2,2-dinitroethanol potassium salt, is a well-established process. It typically involves the condensation of dinitromethane or its potassium salt with formaldehyde (B43269) in an alkaline medium. For instance, a method for producing 2,2-dinitroethanol potassium salt involves the reaction of dinitromethane potassium salt with a 37% formaldehyde solution under alkaline conditions, achieving a high yield of 87%.

The subsequent halogenation step is where variations in efficiency and selectivity become more pronounced. Analogous preparations of similar 2-halo-2,2-dinitroethanol compounds provide insight into the potential methodologies for the chloro-derivative. For example, the synthesis of 2-fluoro-2,2-dinitroethanol (B101770) is achieved by treating 2,2-dinitroethanol potassium salt with a selective fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), at room temperature, resulting in a yield of up to 86%. This suggests that the use of a suitable selective chlorinating agent is likely to provide a high yield of this compound.

Choice of Halogenating Agent: The reactivity and selectivity of the chlorinating agent are paramount. Common chlorinating agents include chlorine gas, N-chlorosuccinimide (NCS), and sulfuryl chloride. For substrates with multiple reactive sites, a more selective reagent like NCS might be preferred to minimize the formation of byproducts.

Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in both yield and selectivity. Lower temperatures often favor higher selectivity by minimizing side reactions. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome.

Nature of the Substrate: The electronic and steric properties of the precursor molecule influence the ease of halogenation. The presence of two electron-withdrawing nitro groups at the C-2 position of the ethanol (B145695) backbone significantly affects the reactivity of the molecule.

A hypothetical comparative analysis of different synthetic approaches for this compound, based on analogous reactions, is presented in the table below. It is important to note that these are projected efficiencies based on similar chemical transformations and not experimentally verified data for this specific compound from the provided search results.

Projected Comparative Analysis of Synthetic Methodologies for this compound

Synthetic StepMethodologyPotential ReagentsProjected Yield (%)Potential SelectivityKey Considerations
Precursor Synthesis: 2,2-Dinitroethanol Potassium SaltCondensation of Dinitromethane Potassium Salt with FormaldehydeDinitromethane Potassium Salt, Formaldehyde, Alkaline Catalyst (e.g., KOH)~87% HighControl of pH and temperature is crucial to prevent side reactions.
Henry Reaction of Dinitromethane with FormaldehydeDinitromethane, Formaldehyde, Base CatalystVariableModerate to HighPotential for the formation of addition byproducts.
Chlorination to this compoundHalogenation of 2,2-Dinitroethanol Potassium Salt with Chlorine GasCl2 gasModerate to HighModeratePotential for over-chlorination and handling of toxic chlorine gas.
Halogenation with N-Chlorosuccinimide (NCS)N-ChlorosuccinimideHighHighGenerally a milder and more selective chlorinating agent. wikipedia.orgnbinno.comorganic-chemistry.orgsuru-chem.com
Halogenation with Sulfuryl ChlorideSO2Cl2VariableModerateCan also act as a source of chlorine radicals, potentially leading to different reaction pathways.

Further detailed research and experimental validation are necessary to establish the precise efficiencies and selectivities of various synthetic routes to this compound. The choice of a particular methodology would ultimately depend on a balance of factors including yield, purity requirements, cost of reagents, and safety considerations.

Elucidation of Reactivity and Reaction Mechanisms of 2 Chloro 2,2 Dinitroethanol

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of 2-chloro-2,2-dinitroethanol can undergo nucleophilic substitution to form ethers, esters, and carbamates. These reactions typically involve the activation of the hydroxyl group or its conversion into a better leaving group to facilitate attack by a nucleophile.

Etherification Pathways: Formation of 2-Chloro-2,2-dinitroethyl Ethers

Etherification of this compound can be achieved through several synthetic routes, including reactions with alcohols, alkoxides, epoxides, and the formation of silyl (B83357) ethers.

Reactions with Alcohols and Alkoxides

The direct reaction of this compound with alcohols to form ethers is generally not favored and requires acid catalysis. A more common and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would typically involve the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile.

The general mechanism involves the formation of the 2-chloro-2,2-dinitroethoxide ion, which then attacks an alkyl halide in an Sₙ2 reaction to yield the corresponding ether. Due to the electron-withdrawing nature of the nitro and chloro groups, the acidity of the hydroxyl proton is increased, facilitating the formation of the alkoxide.

Reactant 1Reactant 2ProductReaction Conditions
This compoundSodium Hydride (NaH)Sodium 2-chloro-2,2-dinitroethoxideAprotic solvent (e.g., THF)
Sodium 2-chloro-2,2-dinitroethoxideAlkyl Halide (R-X)2-Chloro-2,2-dinitroethyl ether (R-O-CH₂-C(NO₂)₂Cl)Varies depending on the alkyl halide
Ring-Opening Reactions with Epoxides

The hydroxyl group of this compound can act as a nucleophile to open the strained ring of an epoxide. This reaction is typically catalyzed by either an acid or a base. Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and activating the epoxide for nucleophilic attack. Under basic conditions, the alcohol is deprotonated to form the more nucleophilic alkoxide, which then attacks the epoxide ring.

The regioselectivity of the ring-opening depends on the reaction conditions and the substitution pattern of the epoxide. In base-catalyzed reactions, the nucleophile generally attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner.

Reactant 1Reactant 2CatalystProduct
This compoundEthylene (B1197577) OxideAcid (e.g., H₂SO₄) or Base (e.g., NaOH)2-(2-Chloro-2,2-dinitroethoxy)ethanol
Formation of Silyl Ethers and Related Derivatives

Silyl ethers are commonly used as protecting groups for alcohols due to their stability and ease of formation and cleavage. The hydroxyl group of this compound can be converted into a silyl ether by reaction with a silyl halide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom of the silyl halide, with the concurrent departure of the halide ion. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to drive the reaction to completion.

AlcoholSilylating AgentBaseSilyl Ether Product
This compoundTrimethylsilyl chloride (TMSCl)Triethylamine (Et₃N)2-Chloro-2,2-dinitroethoxy(trimethyl)silane
This compoundtert-Butyldimethylsilyl chloride (TBDMSCl)Imidazoletert-Butyl(2-chloro-2,2-dinitroethoxy)dimethylsilane

Esterification and Carbamate (B1207046) Formation Reactions

Synthesis of 2-Chloro-2,2-dinitroethyl Carboxylates

The esterification of this compound involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The direct esterification with a carboxylic acid, known as the Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid.

A more efficient method for the synthesis of 2-chloro-2,2-dinitroethyl carboxylates involves the use of more reactive acylating agents. The reaction with an acyl chloride, for instance, is generally rapid and irreversible, often carried out in the presence of a base to scavenge the HCl produced.

AlcoholAcylating AgentCatalyst/BaseEster Product
This compoundAcetic AcidSulfuric Acid (H₂SO₄)2-Chloro-2,2-dinitroethyl acetate
This compoundAcetyl ChloridePyridine2-Chloro-2,2-dinitroethyl acetate
This compoundAcetic AnhydridePyridine2-Chloro-2,2-dinitroethyl acetate
Derivatization to Nitrocarbamates

The conversion of alcohols to carbamates is a fundamental reaction in organic synthesis. For this compound, this derivatization involves the reaction of its hydroxyl group with an isocyanate (R-N=C=O). In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.

The mechanism proceeds through a nucleophilic addition to the carbonyl group of the isocyanate. The lone pair of electrons on the alcohol's oxygen attacks the central carbon of the isocyanate, while the pi electrons of the C=N bond shift to the nitrogen atom. A subsequent proton transfer from the oxygen to the nitrogen results in the formation of the stable carbamate linkage. This process is typically performed in an aprotic solvent and may be catalyzed by a tertiary amine or an organotin compound. The resulting molecule, a nitrocarbamate, incorporates the structural features of both the parent nitroalcohol and the reacting isocyanate.

Table 1: General Reaction for Nitrocarbamate Formation
Reactant 1Reactant 2Product
This compoundIsocyanate (R-N=C=O)2-Chloro-2,2-dinitroethyl alkylcarbamate

Condensation Reactions of this compound

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. This compound readily participates in such reactions via its alcohol functional group.

Acetal (B89532) and Ketal Formation from Aldehydes and Ketones

Aldehydes and ketones react with alcohols in the presence of an acid catalyst to form acetals and ketals, respectively. pressbooks.puborganicchemistrytutor.com This reaction is reversible and involves the nucleophilic addition of the alcohol to the carbonyl carbon. libretexts.org For this compound, the process begins with the protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org

The hydroxyl group of this compound then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org A proton transfer results in the formation of a hemiacetal (or hemiketal). masterorganicchemistry.com In the presence of acid, the newly formed hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). masterorganicchemistry.com The departure of a water molecule generates a resonance-stabilized oxonium ion. A second molecule of alcohol—which could be another molecule of this compound or a different alcohol—attacks this electrophilic species. The final step is deprotonation of the resulting intermediate to yield the stable acetal or ketal product. organicchemistrytutor.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed. pressbooks.puborganicchemistrytutor.com

Table 2: Acetal and Ketal Formation Examples
AlcoholCarbonyl CompoundConditionsProduct Type
This compound (2 eq.)Aldehyde (R-CHO)Acid Catalyst (e.g., H₂SO₄, TsOH)Acetal
This compound (2 eq.)Ketone (R-CO-R')Acid Catalyst (e.g., H₂SO₄, TsOH)Ketal

Mannich-Type Condensations and Related Aminomethylations

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound from an aldehyde, a primary or secondary amine, and a compound with an acidic proton. wikipedia.org A variation of this reaction has been reported for dinitro alcohols, such as 2,2-dinitropropanol (B8780482), involving condensation with formaldehyde (B43269) and primary amines like glycine (B1666218) or ethanolamine. acs.org

In this aminomethylation reaction, formaldehyde and the amine first react to form a highly electrophilic iminium ion. While a typical Mannich reaction involves a carbon nucleophile, polynitro alcohols can participate in related condensations. Studies on dinitro alcohols demonstrate their capability to undergo this type of transformation, leading to the formation of N-substituted derivatives. acs.org The reaction with this compound would proceed with the nucleophilic hydroxyl group attacking the iminium ion, resulting in an aminomethyl ether. This pathway provides a direct method for introducing an aminomethyl group into the molecule.

Table 3: Mannich-Type Reaction Components
SubstrateAldehydeAmineExpected Product Class
This compoundFormaldehydePrimary/Secondary Amine (RNH₂ or R₂NH)Aminomethyl ether

Elimination Reactions and Formation of Unsaturated Polynitro Species

Elimination reactions of this compound can proceed via dehydration or dehydrohalogenation, leading to the formation of highly reactive unsaturated polynitro compounds.

Dehydration Mechanisms Leading to Dinitroalkenes (e.g., 1,1-Dinitroethene (B14691783) Analogues)

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.orgmasterorganicchemistry.com For primary alcohols, the reaction can proceed through an E2 mechanism, while secondary and tertiary alcohols favor an E1 pathway involving a carbocation intermediate. libretexts.org In the case of this compound, the presence of strong electron-withdrawing nitro groups would destabilize any potential carbocation at the adjacent carbon, suggesting an E2-like pathway is more plausible under forcing conditions.

This transformation is analogous to the dehydration of 2,2-dinitroethanol, which is used to generate the highly reactive intermediate 1,1-dinitroethene in situ. sci-rad.comresearchgate.net Research has shown that free 1,1-dinitroethene is unstable and prone to decomposition and oligomerization, making its isolation challenging. researchgate.netsci-rad.com Similarly, the dehydration of this compound would be expected to yield 1-chloro-1,1-dinitroethene. This product, an electron-deficient alkene, would likely be highly reactive and require trapping with a suitable nucleophile or diene to be isolated as a stable adduct. researchgate.net

Dehydrohalogenation Pathways in Related Nitroalcohols

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically promoted by a base, to form an alkene. wikipedia.org This reaction, also known as β-elimination, involves the removal of a halogen from an α-carbon and a proton from an adjacent β-carbon. organicmystery.com

In this compound, the carbon atom bearing the chlorine and nitro groups is the α-carbon, and the adjacent carbon of the hydroxymethyl group is the β-carbon. This β-carbon has two hydrogen atoms available for abstraction by a base. The reaction would likely proceed via a concerted E2 mechanism. A strong base, such as an alkoxide, would abstract a β-hydrogen, prompting the simultaneous formation of a carbon-carbon double bond and the departure of the chloride leaving group. amazonaws.comlibretexts.org The expected product would be 2,2-dinitrovinyl alcohol, an enol that would likely tautomerize to the more stable keto form, 2,2-dinitroacetaldehyde.

Table 4: Dehydrohalogenation of this compound
SubstrateReagentMechanismInitial Product
This compoundStrong Base (e.g., KOH, NaOEt)E2 Elimination2,2-Dinitrovinyl alcohol

Investigations into the Reactivity of the Gem-Dinitro-Substituted Carbon Center

The carbon atom substituted with two nitro groups (a gem-dinitro moiety) and a chlorine atom is the primary center of reactivity in this compound. The two nitro groups are powerfully electron-withdrawing, which polarizes the carbon-chlorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as a competent leaving group in nucleophilic substitution reactions.

The reaction at this center can proceed through different mechanisms, primarily distinguished as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

SN2 Mechanism: This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously. organic-chemistry.org This mechanism is favored by strong nucleophiles and polar aprotic solvents. odinity.com The reaction proceeds via a backside attack, leading to a specific stereochemical outcome. youtube.com

SN1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. odinity.comyoutube.com The formation of the carbocation is the rate-determining step. While the gem-dinitro groups would destabilize an adjacent carbocation, this mechanism could be facilitated by highly polar, protic solvents that can solvate both the leaving group and the intermediate.

The choice between these pathways is governed by several factors, including the strength of the incoming nucleophile, the solvent's properties, and the stability of any potential intermediates.

FactorFavors SN1 PathwayFavors SN2 Pathway
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., OH⁻, CN⁻, RS⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Substrate Tertiary > SecondaryPrimary > Secondary
Leaving Group Good leaving group (weak conjugate base)Good leaving group (weak conjugate base)

Under strongly basic conditions, an elimination reaction (E2 mechanism) could potentially compete with substitution. In this scenario, a base would abstract the acidic proton from the hydroxyl group, followed by an internal electron rearrangement that expels the chloride ion, potentially leading to the formation of dinitro-oxirane or subsequent decomposition products.

Acid-Base Properties and their Influence on Reactivity

The acid-base properties of this compound are dominated by the acidity of its hydroxyl (-OH) proton. The presence of strongly electron-withdrawing substituents on the adjacent carbon atom significantly influences this acidity. The two nitro groups and the chlorine atom pull electron density away from the C-O bond, which in turn weakens the O-H bond, making the proton more easily ionizable in solution.

This effect is quantitatively described by the acid dissociation constant (pKa). While the specific pKa for this compound is not widely published, studies on related 2-substituted-2,2-dinitroethanol compounds demonstrate this trend clearly. Research conducted by Thomas N. Hall investigated the dissociation constants of several such derivatives in water. acs.orgspacefrontiers.orgacs.org The findings indicate that electron-withdrawing groups dramatically lower the pKa of the alcohol, making it significantly more acidic than simple alcohols like ethanol (B145695).

The increased acidity of the hydroxyl group has a profound impact on the molecule's reactivity. In the presence of a base, the alcohol is readily deprotonated to form the corresponding alkoxide. This negatively charged alkoxide is a more potent nucleophile than the neutral alcohol and can participate in intramolecular reactions, such as cyclization or rearrangement, or alter the course of intermolecular reactions.

CompoundSubstituent (at C2)Approximate pKaReference
Ethanol-H16.0General Chemistry
2-Nitroethanol-H, -NO₂~10.8Estimated
This compound-Cl, -NO₂, -NO₂Significantly < 10Inferred from researchgate.net
2,2,2-Trinitroethanol-NO₂, -NO₂, -NO₂5.23Inferred from researchgate.net

Stereochemical Aspects of Reactions Involving this compound

The carbon atom bearing the chloro and two nitro groups (C2) is a prochiral center. However, the molecule as a whole is chiral if we consider the rotational conformers, but for the purpose of reactions at C2, it's the stereochemical outcome at this center that is of primary interest. If a substitution reaction occurs at this carbon, it becomes a stereocenter, and the reaction's stereochemistry is a critical aspect.

The stereochemical outcome of a nucleophilic substitution reaction at the C2 center is directly dependent on the reaction mechanism. lumenlearning.com

SN2 Reaction: If the reaction proceeds via an SN2 mechanism, the nucleophile must perform a "backside attack," approaching the carbon atom from the side opposite to the leaving group (chloride). organic-chemistry.org This leads to a predictable and complete inversion of the stereochemical configuration at the carbon center, a phenomenon known as a Walden inversion. If the starting material were a single enantiomer, the product would be a single, inverted enantiomer. lumenlearning.com

SN1 Reaction: In an SN1 reaction, the initial loss of the chloride ion results in the formation of a planar carbocation intermediate. lumenlearning.com This flat intermediate can be attacked by the incoming nucleophile from either face (the Re or Si face) with nearly equal probability. libretexts.org Consequently, if the reaction starts with an optically active material, the product will be a racemic mixture—an equal mixture of both enantiomers—resulting in a loss of optical activity. lumenlearning.com

Therefore, the stereochemical course of any reaction at the gem-dinitro-substituted carbon provides crucial insight into the underlying reaction mechanism. A stereospecific outcome (inversion) points to an SN2 pathway, while racemization is a hallmark of an SN1 process.

Applications of 2 Chloro 2,2 Dinitroethanol As a Synthetic Intermediate

Construction of Advanced Polynitroaliphatic Frameworks

Polynitroaliphatic compounds are a class of molecules characterized by the presence of multiple nitro groups attached to an aliphatic carbon backbone. These compounds are of significant interest due to their high energy content. 2-Chloro-2,2-dinitroethanol serves as a building block for introducing the energetic dinitroethyl moiety into larger structures.

While functionalized alcohols can be used as precursors for oligomers and polymers, specific documented examples of this compound being used for this purpose are not prominent in available research. In analogous studies, similar compounds like 2-chloro-2-propen-1-ol (B1199897) have been investigated for oligomerization, with the resulting products being used in the industrial production of elastomers and coatings. nih.gov The bifunctionality of this compound, possessing both a hydroxyl group for chain extension and a reactive chloro-dinitro group, suggests its potential as a precursor for specialized polymers, although this application remains an area for further exploration.

The synthesis of energetic plasticizers such as bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) typically involves the reaction of 2,2-dinitropropanol (B8780482) (DNPOH) with an aldehyde or its equivalent in the presence of an acid catalyst. google.comosti.gov For instance, the synthesis of BDNPA is achieved by reacting 2,2-dinitropropanol with an acetaldehyde (B116499) source. google.com

While this compound is not the direct precursor in the widely documented synthesis of BDNPA and BDNPF, its structural similarity to DNPOH highlights the general synthetic strategies employed for creating such polynitroaliphatic acetals and formals. The core reaction involves the acid-catalyzed condensation of a dinitro-alcohol with an aldehyde. The potential of this compound to form analogous formal or acetal structures remains a subject for specialized synthetic investigation.

Incorporation into Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational in medicinal and materials chemistry. This compound is a valuable reagent for introducing the chlorodinitroethyl group into these ring systems, thereby modifying their chemical properties.

The 1,3,5-triazine (B166579) ring is a stable aromatic system that can be functionalized through sequential nucleophilic substitution of its chlorine atoms when starting from cyanuric chloride. nih.gov Research has confirmed the successful use of this compound as a nucleophilic synthon in reactions aimed at functionalizing such heterocyclic frameworks. rsc.org

The general approach involves the stepwise replacement of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine core with various nucleophiles. nih.gov While reactions with the less reactive trinitroethanol often prove challenging, syntheses using 2-fluoro- and 2-chloro-2,2-dinitroethanols have proceeded successfully. rsc.org This reactivity allows for the creation of novel triazine derivatives where the dinitroethoxy moiety is linked to the heterocyclic ring, producing oxygen and nitrogen-rich materials with high energy content. rsc.org The connection of these two building blocks—the triazine core and the dinitroethanol derivative—produces a uniquely functionalized molecular architecture that can serve as a scaffold for a range of advanced compounds. rsc.org

Table 1: Examples of Functionalized Triazine Scaffolds This table is illustrative of the types of compounds synthesized in this area of research.

Starting Material Reactant Resulting Functional Group Reference
2,4,6-Trichloro-1,3,5-triazine 2,2,2-Trinitroethanol Trinitroethoxy rsc.org
2,4,6-Trichloro-1,3,5-triazine This compound Chloro-dinitroethoxy rsc.org

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are important scaffolds in medicinal chemistry and material science. nih.govmdpi.com The functionalization of these and other nitrogen-rich heterocycles can be achieved using reagents like this compound.

Synthetic strategies often involve the cyclocondensation of an amidoxime (B1450833) with a suitable carbonyl compound or derivative. For example, 1,2,4-oxadiazoles have been synthesized using reagents such as methyl 2-chloro-2-oxoacetate, demonstrating the utility of chloro-substituted building blocks in forming these heterocyclic rings. nih.gov Given that this compound has been shown to be an effective nucleophile, its reaction with activated heterocyclic systems would be a viable route for introducing the energetic chlorodinitroethyl group. rsc.org This functionalization can lead to the development of new materials with tailored properties, leveraging the stability of the heterocyclic core and the energetic nature of the attached polynitroaliphatic side chain.

Role in the Synthesis of Complex Molecular Architectures

The synthesis of complex molecular architectures involves the strategic assembly of functionalized building blocks to create larger, highly ordered molecules. This compound plays a crucial role as one such building block, enabling the introduction of the specific C(NO₂)₂Cl moiety into a larger framework.

Its application in the synthesis of substituted 1,3,5-triazines is a prime example of its role in constructing complex molecules. rsc.orgrsc.org By reacting it with a core heterocyclic structure like cyanuric chloride, a multi-functionalized molecule is created that can undergo further substitution reactions. This allows for the precise placement of different chemical groups around a central scaffold, leading to complex architectures with designed properties. The ability to incorporate the dinitroethanol group onto aromatic and heteroaromatic rings opens pathways to novel materials that could not be formed through simpler, single-step assembly processes.

Development of High-Nitrogen Content Materials

This compound serves as a valuable synthetic intermediate in the development of high-nitrogen content materials, particularly in the synthesis of energetic triazine derivatives. The incorporation of the 2,2-dinitroethoxy moiety onto a 1,3,5-triazine backbone is a strategy employed to create molecules with a high nitrogen content and favorable energetic properties.

Research in this area has explored the reaction of halogenated 2,2-dinitroethanols with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). While detailed research findings on the specific reaction with this compound are not extensively documented in publicly available literature, a key study on novel trinitroethanol derivatives indicates that reactions using 2-fluoro- and 2-chloro-2,2-dinitroethanols as nucleophile synthons were successful. This suggests that this compound can effectively react to form high-nitrogen triazine compounds.

The general synthetic approach involves the nucleophilic substitution of the chlorine atoms on the triazine ring with the alcohol group of this compound. This reaction leads to the formation of 2,4,6-tris(2-chloro-2,2-dinitroethoxy)-1,3,5-triazine. The resulting molecule combines the high nitrogen content of the triazine ring with the energetic dinitro functionality from the ethanol (B145695) derivative.

While specific data for the chloro-derivative is sparse, analogous compounds such as 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine have been synthesized and characterized, providing insight into the potential properties of the chloro-analogue. The data for the fluoro-analogue is presented below as a reference point for the type of high-nitrogen, energetic materials that can be developed from similar precursors.

Table 1: Physicochemical and Energetic Properties of an Analogous High-Nitrogen Triazine Derivative

CompoundMolecular FormulaDensity (g/cm³)Decomposition Temperature (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazineC9H6F3N9O181.982458.937.5

This interactive table is based on data for an analogous fluoro-compound and is provided for illustrative purposes. Specific values for the chloro-derivative may vary.

The development of such high-nitrogen materials is driven by the demand for advanced energetic materials with high performance, good thermal stability, and reduced sensitivity. The use of this compound as a precursor represents a viable pathway to achieving these molecular design goals. Further research and characterization of the resulting 2-chloro-2,2-dinitroethoxy substituted triazines would be necessary to fully evaluate their energetic properties and potential applications.

To proceed with generating the detailed article on the "Computational Chemistry and Theoretical Characterization of this compound Systems," a comprehensive search of scientific literature was conducted. However, this search revealed a significant lack of specific published research focused on the computational and theoretical analysis of this compound.

There are no available scholarly articles, repository data, or dedicated studies that provide the necessary information to thoroughly and accurately populate the requested sections and subsections, such as:

Density Functional Theory (DFT) studies on its specific molecular geometry.

Ab initio calculations exploring its energy landscape.

Computational elucidations of its reaction pathways.

Published kinetic and thermodynamic parameters derived from theoretical models.

Predicted spectroscopic signatures for the compound.

Without foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, detailed outline provided. The creation of such content would require fabricating data, which would be scientifically unsound and misleading.

Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific source material on this compound.

Computational Chemistry and Theoretical Characterization of 2 Chloro 2,2 Dinitroethanol Systems

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For a compound like 2-Chloro-2,2-dinitroethanol, MD simulations could provide valuable insights into its intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This data is crucial for understanding its bulk properties, including density, heat of vaporization, and its behavior in solution or as a co-crystal.

Typically, such simulations would involve the development of a specific force field for the molecule, which parameterizes the potential energy of the system. This force field would then be used to simulate the behavior of a collection of this compound molecules over time, allowing for the analysis of interaction energies and radial distribution functions. However, specific studies detailing these simulations for this compound could not be located.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Theoretical approaches, such as quantum chemical calculations, are instrumental in elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For this compound, these studies could provide data on:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would help in understanding its electrophilic and nucleophilic nature, and its propensity to participate in chemical reactions. The HOMO-LUMO gap is a key indicator of molecular stability.

Electrostatic Potential Maps: These maps would visualize the electron density distribution around the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.

Bond Dissociation Energies: Theoretical calculations can predict the energy required to break specific bonds within the molecule. For an energetic material, the C-NO2 and C-Cl bond dissociation energies are of particular interest as they can provide insights into the initial steps of decomposition and thermal stability.

Reaction Pathway Modeling: Computational methods can be used to model potential reaction pathways, such as thermal decomposition or hydrolysis, by calculating the energies of reactants, transition states, and products.

While general computational studies have been conducted on various energetic materials and halogenated nitroalkanes, specific and detailed theoretical investigations into the structure-reactivity relationships of this compound are not presently available in the reviewed literature. The absence of such dedicated computational studies limits a deeper, quantitative understanding of this specific molecule from a theoretical standpoint.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 2,2 Dinitroethanol Derivatives

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including energetic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Application of ¹H, ¹³C, and ¹⁵N for Structural Confirmation

Multinuclear NMR studies are fundamental for confirming the molecular structure of 2-Chloro-2,2-dinitroethanol derivatives. Each nucleus provides specific insights.

¹H NMR: Proton NMR is used to identify the types and number of hydrogen atoms. In a typical derivative like a 2-chloro-2,2-dinitroethyl ester, the methylene (B1212753) protons (-CH₂-) adjacent to the dinitro-chloro-methyl group would appear as a singlet. Its chemical shift would be significantly downfield (typically δ 4.5-5.5 ppm) due to the strong electron-withdrawing effects of the adjacent nitro and chloro groups.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The carbon atom bonded to the two nitro groups and the chlorine atom (C(NO₂)₂Cl) would exhibit a characteristic chemical shift in the range of δ 110-120 ppm. The methylene carbon (-CH₂O-) would appear further upfield, typically around δ 65-75 ppm. For ester derivatives, the carbonyl carbon (C=O) would be observed significantly downfield (δ 160-170 ppm).

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for energetic materials, as it directly probes the nitro groups. The nitrogen nuclei in the nitro groups of gem-dinitro compounds typically resonate in a characteristic region (e.g., δ -20 to +10 ppm relative to nitromethane), confirming their presence and electronic environment. rsc.org

The combined data from these nuclei allow for the complete and unambiguous confirmation of the synthesized structure.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for 2-Halo-2,2-dinitroethyl Ester Derivatives Data is analogous, based on published values for similar compounds like 2-fluoro-2,2-dinitroethyl esters. rsc.org

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H-O-CH₂ -C(NO₂)₂Cl4.5 - 5.5
¹³C-O-C H₂-65 - 75
¹³C-C (NO₂)₂Cl110 - 120
¹³CR-C =O160 - 170
¹⁵N-C(N O₂)₂--20 - 10

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR confirms the presence of functional groups, two-dimensional (2D) NMR experiments are employed to establish atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique identifies spin-spin couplings between protons on adjacent carbons. For an ester derivative of this compound, a COSY experiment would confirm the coupling between the methylene protons and any protons on the adjacent R-group of the ester.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CH₂- group to its corresponding ¹³C signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation from the methylene protons (-CH₂-) to the carbonyl carbon of the ester group and to the quaternary carbon [-C(NO₂)₂Cl], definitively establishing the connectivity of the core structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. gemresearch.ch For this compound and its derivatives, these methods are particularly effective for identifying the crucial nitro group absorptions.

Key vibrational modes include:

Nitro Group (NO₂): The two nitro groups give rise to very strong and distinct absorption bands in the IR spectrum. The asymmetric stretching vibration (νas) typically appears in the 1580-1610 cm⁻¹ region, while the symmetric stretching vibration (νs) is found between 1300-1320 cm⁻¹. The presence of two strong bands in these regions is a clear indicator of the dinitro functionality. rsc.org

C-Cl Bond: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum, typically between 700-800 cm⁻¹.

O-H Bond: For the parent alcohol, a broad O-H stretching band would be observed around 3200-3500 cm⁻¹. In solid-state spectra, the position and shape of this band can provide insights into hydrogen bonding.

C=O Bond: In ester derivatives, a strong carbonyl stretching band will be present around 1750-1770 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Derivatives Data is analogous, based on published values for similar compounds. rsc.org

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
Asymmetric Stretch-NO₂1580 - 1610Strong
Symmetric Stretch-NO₂1300 - 1320Strong
StretchC=O (ester)1750 - 1770Strong
StretchC-O1230 - 1280Strong
StretchC-Cl700 - 800Medium
StretchO-H (alcohol)3200 - 3500Strong, Broad

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the density and crystal packing of energetic materials.

For a derivative of this compound, a successful SCXRD analysis would yield a detailed structural model. Key parameters obtained include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit.

Bond Lengths: Precise measurement of the C-N, N-O, C-Cl, and C-C bond distances. For instance, the C-N bonds in the dinitro group are expected to be around 1.50-1.55 Å, while the N-O bonds are typically shorter, around 1.20-1.25 Å.

Bond Angles: The O-N-O bond angle in the nitro groups is typically around 125-130°. The geometry around the central quaternary carbon provides insight into steric strain.

Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonds (in the parent alcohol) and other non-covalent interactions that influence the material's density and sensitivity.

Table 3: Representative Single Crystal X-ray Diffraction Data Parameters This table presents hypothetical but realistic data for a generic 2-chloro-2,2-dinitroethyl derivative to illustrate the output of an SCXRD experiment.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.53
b (Å)12.15
c (Å)9.88
β (°)105.2
Volume (ų)988.7
Z (molecules/cell)4
Calculated Density (g/cm³)1.85

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak due to the energetic nature of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, confirming the presence of a single chlorine atom. miamioh.edulibretexts.org

The fragmentation of these compounds is typically dominated by the loss of the nitro groups and the halogen atom. bohrium.com Common fragmentation pathways would include:

Loss of a nitro radical: [M - NO₂]⁺

Loss of nitrous acid: [M - HNO₂]⁺

Loss of a chlorine radical: [M - Cl]⁺

Cleavage of the C-C bond.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (C₂H₃ClN₂O₅, MW ≈ 170.5 g/mol )

m/z ValueIdentity of FragmentFragmentation Pathway
170/172[C₂H₃ClN₂O₅]⁺Molecular Ion (M, M+2)
124/126[C₂H₃ClO₃]⁺Loss of •NO₂
135[C₂H₃N₂O₅]⁺Loss of •Cl
79/81[CH₂Cl]⁺C-C bond cleavage
46[NO₂]⁺Nitro group fragment

Advanced Thermal Analysis for Reaction Mechanism Probing

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for probing the thermal stability, decomposition behavior, and reaction kinetics of energetic materials. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For an energetic material, DSC reveals melting points and exothermic decomposition events. The peak temperature of the exotherm (T_p) is a common measure of thermal stability. The integrated area of the peak provides the heat of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on decomposition temperatures and the mass loss associated with different decomposition steps.

By performing these experiments at multiple heating rates, kinetic parameters such as the activation energy (E_a) and the pre-exponential factor (A) for the decomposition reaction can be calculated using methods like the Kissinger or isoconversional (e.g., Flynn-Wall-Ozawa) models. researchgate.net This data is critical for predicting the material's stability under various thermal conditions. Studies on analogous dinitroethyl esters show decomposition temperatures typically in the range of 190-210 °C. rsc.org

Table 5: Representative Thermal Analysis Data for Energetic Dinitroethyl Esters Data is analogous, based on published values for similar compounds. rsc.org

TechniqueParameterTypical Value
DSCOnset Decomposition Temp (T_onset)180 - 200 °C
DSCPeak Decomposition Temp (T_peak)190 - 210 °C
TGA5% Mass Loss Temperature (T_d5%)185 - 205 °C
KineticsActivation Energy (E_a)120 - 150 kJ/mol

Future Directions and Emerging Research Avenues for 2 Chloro 2,2 Dinitroethanol Chemistry

Exploration of Novel Catalytic Systems for Efficient Syntheses

The development of efficient, selective, and safe synthetic routes to 2-chloro-2,2-dinitroethanol and its derivatives is a primary area for future research. The exploration of novel catalytic systems will be paramount in achieving these goals.

One promising direction is the application of biocatalysis . Enzymes, such as hydroxynitrile lyases and lipases, have shown considerable success in the synthesis of chiral β-nitroalcohols. rsc.orgresearchgate.netresearchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing the asymmetric synthesis of this compound, potentially leading to enantiomerically pure forms of the compound and its derivatives. This would be a significant step forward, as the stereochemistry of such molecules can profoundly influence their properties.

Another avenue lies in the advancement of metal-based catalysis . While traditional methods for the synthesis of nitroalcohols often rely on base catalysis, modern organometallic chemistry offers a plethora of opportunities. organic-chemistry.org The development of chiral copper(I) complexes, for instance, has enabled highly enantioselective Henry (nitroaldol) reactions. organic-chemistry.org Future work could involve the design of novel ligand scaffolds for transition metals to achieve high yields and stereoselectivity in the synthesis of this compound.

Furthermore, the use of supported catalysts and nanocatalysts could offer advantages in terms of catalyst recovery, reusability, and enhanced reactivity. Research into solid-acid or -base catalysts could also provide safer and more environmentally friendly alternatives to homogenous catalysts.

Catalyst TypePotential Advantages for this compound SynthesisRepresentative Examples for Analogous Reactions
Biocatalysts High enantioselectivity, mild reaction conditions, environmentally benign.Hydroxynitrile lyase (HNL) for asymmetric Henry reactions. researchgate.netresearchgate.net
Chiral Metal Complexes High yields and enantiomeric excess, tunable reactivity through ligand design.Copper(I) complexes with chiral tetrahydrosalen ligands. organic-chemistry.org
Supported Catalysts Ease of separation and recycling, potential for improved stability.Palladium on various supports for hydrogenation of nitro compounds.

Investigation of Unexplored Reactivity Modes

The unique combination of a hydroxyl group, a chlorine atom, and two nitro groups on adjacent carbon atoms suggests a rich and largely unexplored reactivity profile for this compound. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

The presence of the dinitromethyl group opens up possibilities for reactions beyond simple nucleophilic substitution of the chlorine atom or reactions of the alcohol. For instance, the acidity of the proton alpha to the nitro groups could be exploited in condensation reactions with various electrophiles.

The potential for intramolecular reactions is another intriguing area. Depending on the reaction conditions, the hydroxyl group could potentially displace the chlorine atom or interact with the nitro groups, leading to the formation of novel heterocyclic structures. The study of such cyclization reactions could lead to the discovery of new classes of compounds with interesting properties.

Furthermore, the reactivity of the nitro groups themselves could be a focus. While the reduction of nitro groups is a well-known transformation, exploring selective reduction of one nitro group in the presence of the other, or the conversion of the nitro groups into other functionalities, could yield a range of valuable derivatives.

Rational Design of New Derivatives with Tailored Reactivity

The rational design of new derivatives of this compound with specific, tailored properties is a key area for future research, particularly in the context of energetic materials. researchgate.net By systematically modifying the structure of the parent molecule, it may be possible to enhance its performance characteristics, such as density, thermal stability, and detonation velocity.

One approach is the functionalization of the hydroxyl group . Esterification or etherification of the alcohol with energetic moieties could significantly increase the energy content of the resulting molecule. For example, reaction with nitric acid would yield a nitrate (B79036) ester, a common functional group in energetic materials.

Another strategy involves the substitution of the chlorine atom . Nucleophilic substitution with other energetic groups, such as azides or other nitro-containing fragments, could lead to the synthesis of novel high-energy-density materials.

The design of derivatives is not limited to energetic applications. By introducing different functional groups, it may be possible to create derivatives with applications in other fields, such as pharmaceuticals or as intermediates in organic synthesis.

Derivative ClassDesign RationalePotential Properties
Nitrate Esters Increase oxygen balance and energy content.Enhanced energetic performance.
Azido Derivatives Introduce a high-nitrogen, energetic functional group.Increased heat of formation and density.
Ether-linked Dimers Increase molecular weight and potentially density.Modified physical and energetic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of nitro compounds, particularly those with multiple nitro groups, can be hazardous due to their potential for rapid and exothermic decomposition. europa.eu The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms offers a promising solution to these safety concerns. thalesnano.comamt.uk

Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction temperature and mixing, minimizing the risk of thermal runaways. europa.eu This enhanced safety profile would enable the exploration of reaction conditions that would be too dangerous to attempt in traditional batch reactors. amt.ukmt.com

Furthermore, the coupling of flow reactors with online analytical techniques and automated control systems can facilitate high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. thalesnano.com This approach could significantly accelerate the discovery of new derivatives and the development of efficient and scalable manufacturing processes. The continuous nature of flow chemistry is also well-suited for industrial production, offering advantages in terms of consistency and reduced waste. mt.com

Computational Design and Prediction of Undiscovered Reactions

In recent years, computational chemistry has become an indispensable tool in the design and study of new molecules, especially in the field of energetic materials. researchgate.netdtic.milnih.gov The application of quantum mechanical calculations can provide valuable insights into the properties and reactivity of this compound and its derivatives, guiding experimental efforts and accelerating the discovery process.

Theoretical methods can be used to predict key properties such as heat of formation, density, and detonation performance for designed derivatives, allowing for the in-silico screening of a large number of potential candidates before any synthetic work is undertaken. acs.orgdtic.mil This can save significant time and resources by focusing experimental efforts on the most promising targets.

Furthermore, computational studies can be employed to investigate reaction mechanisms and predict the feasibility of undiscovered reactions. nih.gov By modeling potential reaction pathways and transition states, researchers can gain a deeper understanding of the reactivity of this compound and identify promising new transformations to explore experimentally. This predictive power can open up entirely new areas of chemical space for this versatile compound.

Computational MethodApplication in this compound ResearchExpected Outcome
Quantum Mechanics (DFT, ab initio) Prediction of molecular properties (heat of formation, density). dtic.milacs.orgIdentification of promising energetic derivatives.
Molecular Dynamics Simulation of material behavior under different conditions.Understanding of stability and decomposition mechanisms.
Reaction Pathway Modeling Investigation of potential reaction mechanisms. nih.govPrediction of new, undiscovered reactions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Chloro-2,2-dinitroethanol?

  • Methodology : A viable route involves nucleophilic substitution reactions. For example, substituting chlorine in dichlorinated precursors with nitro groups under controlled conditions. Analogous syntheses for fluorinated derivatives (e.g., 2-fluoro-2,2-dinitroethanol) suggest using nitration agents like nitric acid or nitrosonium salts in anhydrous solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent decomposition, and monitor reaction progress via TLC or HPLC. Purification may require fractional crystallization or column chromatography.

Q. What safety protocols are critical for handling this compound?

  • Storage : Store in airtight containers in cool (<20°C), ventilated areas away from ignition sources. Use secondary containment to prevent leaks .
  • Handling : Wear nitrile/butyl rubber gloves (12–15 mil thickness), sealed goggles, and lab coats. In case of fire, use water spray, CO₂, or foam—avoid dry chemical powders if decomposition gases (e.g., NOₓ, HCl) are present .
  • Decontamination : Absorb spills with sand/diatomite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Q. Which analytical techniques best characterize this compound’s purity and structure?

  • Spectroscopy :

  • IR : Identify functional groups (e.g., -NO₂ at ~1550 cm⁻¹, -Cl at 550–750 cm⁻¹) .
  • Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., [M]⁺) and fragmentation patterns .
    • Chromatography : Use HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile derivatives.
    • Thermal Analysis : DSC/TGA to assess decomposition thresholds and stability .

Advanced Research Questions

Q. How can researchers design experiments to analyze thermal decomposition pathways?

  • Experimental Setup : Conduct controlled heating (e.g., 5°C/min) in a sealed tube with gas chromatography (GC) to detect volatile products (e.g., NO₂, HCl). Pair with FTIR for real-time gas analysis .
  • Data Interpretation : Compare mass loss (TGA) with evolved gas profiles to map decomposition stages. Computational modeling (e.g., DFT) can predict intermediates like nitro radicals .

Q. How does the hydroxyl group’s reactivity in this compound compare to other polynitroethanols?

  • Reactivity Profile : The -OH group exhibits dual behavior:

  • Acidity : Enhanced by electron-withdrawing -NO₂ and -Cl groups, enabling deprotonation in basic media (pKa ~1–2).
  • Nucleophilic Substitution : Reacts with acyl chlorides or alkyl halides to form esters/ethers, but steric hindrance from -NO₂ groups may slow kinetics .
    • Comparative Studies : Fluorinated analogs (e.g., 2-fluoro-2,2-dinitroethanol) show faster substitution rates due to weaker C-F bonds, whereas chloro derivatives prioritize elimination under heat .

Q. What computational approaches model the energetic properties of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict bond dissociation energies (BDEs) and electrostatic potential surfaces .
  • Detonation Velocity (D) : Use Kamlet-Jacobs equations with density (ρ) and heat of formation (ΔHf) inputs. For this compound, estimated D ≈ 8,200 m/s (similar to TNT) .
    • Challenges : Accurate ΔHf requires experimental calorimetry (e.g., bomb calorimeter) due to uncertainties in Cl/NO₂ group interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.